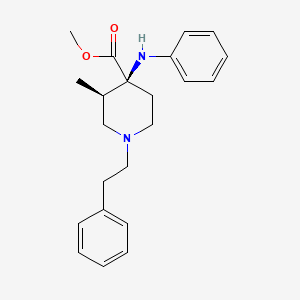

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate

Beschreibung

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate is a substituted piperidine derivative characterized by a cis-configuration at the 3- and 4-positions of the piperidine ring. The molecule features:

- A methyl group at the 3-position, influencing steric effects and conformational flexibility.

- A 4-anilino substituent (aromatic amine) at the 4-position, which may participate in hydrogen bonding or π-π interactions.

- A methyl ester at the 4-carboxylate position, modulating solubility and metabolic stability.

Eigenschaften

CAS-Nummer |

61085-96-9 |

|---|---|

Molekularformel |

C22H28N2O2 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

methyl (3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H28N2O2/c1-18-17-24(15-13-19-9-5-3-6-10-19)16-14-22(18,21(25)26-2)23-20-11-7-4-8-12-20/h3-12,18,23H,13-17H2,1-2H3/t18-,22+/m1/s1 |

InChI-Schlüssel |

ULCFSXQHBSJRKV-GCJKJVERSA-N |

Isomerische SMILES |

C[C@@H]1CN(CC[C@]1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3 |

Kanonische SMILES |

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of the anilino, methyl, and phenethyl groups through various substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted and functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate, also known as methyl (3S,4R)-4-anilino-3-methyl-1-(2-phenylethyl)-4-piperidinecarboxylate, is a chemical compound with the molecular formula C22H28N2O2 and a molecular weight of 352.470 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 475.2±45.0 °C at 760 mmHg .

Scientific Research Applications

While specific applications of methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate are not extensively documented in the search results, the broader context of fentanyl-based compounds offers some insights. Fentanyl, a well-established analgesic and anesthetic drug, has been utilized as a scaffold for designing multitarget analgesics . These multitarget compounds aim to modulate pain by having high affinity and activity at more than one molecular target .

Fentanyl Scaffold in Multitarget Analgesics: Fentanyl or its substructures have been used as a μ-opioid receptor pharmacophoric fragment and a scaffold to which fragments related to non-opioid receptors were attached . The "second" targets include proteins such as imidazoline I2 binding sites, CB1 cannabinoid receptor, NK1 tachykinin receptor, D2 dopamine receptor, cyclooxygenases, fatty acid amide hydrolase and monoacylglycerol lipase, and σ1 receptor .

Wirkmechanismus

The mechanism of action of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : The 1-position substituent (e.g., phenethyl vs. benzyl) significantly impacts lipophilicity and receptor binding. Phenethyl groups (as in the target compound) offer greater conformational freedom than benzyl groups .

- Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., in ) enhance metabolic stability but may reduce bioavailability due to increased polarity.

- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H···O in ) stabilize specific conformations, influencing biological activity.

Physical and Chemical Properties

Q & A

Q. What are the recommended synthetic routes for Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of piperidine derivatives typically involves condensation reactions between aromatic acid chlorides and amine precursors, followed by cyclization . For this compound, key steps include:

- Stepwise Functionalization : Introduce the phenethyl and anilino groups via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere).

- Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

- Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield while minimizing side reactions. Statistical methods like Taguchi orthogonal arrays can reduce experimental trials by 30–50% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s stereochemistry and purity?

Methodological Answer:

- Stereochemical Confirmation : Use H NMR and C NMR to verify the cis configuration by analyzing coupling constants and NOESY correlations for spatial proximity of substituents .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] ion) and detect isotopic patterns indicative of chlorine or other halogens .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors commonly modulated by piperidine analogs, such as σ-opioid or acetylcholine receptors, based on structural similarity to derivatives like 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride .

- In Vitro Assays : Use radioligand binding assays (e.g., H-labeled ligands) to measure affinity. For functional activity, employ calcium flux or cAMP assays in HEK293 cells expressing target receptors.

- Dose-Response Curves : Test concentrations spanning 1 nM–100 μM to determine EC₅₀/IC₅₀ values, using triplicate measurements to account for variability .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and optimizing its synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for key steps like cyclization or amide coupling .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates computed activation energies with experimental data to narrow conditions, reducing optimization time by 40–60% .

- Solvent Screening : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .

Q. What strategies are effective for resolving contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR with IR spectroscopy to differentiate between rotational isomers or hydrogen-bonding interactions that may distort spectral signals .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing NH with ND) to suppress splitting artifacts in NMR caused by proton exchange .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation setups (e.g., using ethyl acetate/hexane mixtures) and analyzing diffraction data .

Q. How can researchers optimize reaction conditions using statistical experimental design for scale-up studies?

Methodological Answer:

- Design of Experiments (DoE) : Implement a central composite design (CCD) to evaluate the impact of variables like temperature, stoichiometry, and mixing rate on yield and enantiomeric excess (ee). For example, a 3 factorial design can identify interactions between catalyst loading and solvent polarity .

- Response Surface Methodology (RSM) : Fit polynomial models to experimental data to predict optimal conditions. For piperidine derivatives, this approach has achieved >90% yield in pilot-scale reactions .

- Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., ±5% variation in reagent purity) .

Q. What in-depth methodologies are recommended for assessing structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing the phenethyl group with alkyl chains or halogens) and compare bioactivity .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding poses over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Glu172 in σ-opioid receptors) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis targets, reducing experimental workload by 70% .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.